N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
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Overview
Description
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorophenyl)-5-oxopyrrolidine, which is then reacted with an isocyanate to form the urea linkage. The final step involves the acylation of the resulting compound with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a methoxy group in place of the chlorine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound’s structural features suggest it could be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the urea linkage could form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and urea-containing molecules, such as:
- N-(2-(3-(1-phenyl-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
Uniqueness
What sets N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide apart is the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further study.
Biological Activity
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21ClN4O3, with a molecular weight of 424.9 g/mol. The compound features a unique structure that includes an indole core, a chlorophenyl group, and a pyrrolidinone moiety, which contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the chlorophenyl group. The synthetic pathway can be outlined as follows:
- Formation of Pyrrolidinone : The initial step involves creating the pyrrolidinone structure.
- Ureido Group Introduction : The ureido group is then introduced through nucleophilic substitution.
- Acetamide Formation : Finally, the acetamide moiety is added to complete the structure.
Biological Activity
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with structural similarities have been tested against standard drugs like ciprofloxacin and fluconazole, demonstrating comparable efficacy in inhibiting microbial growth .
- Anticancer Potential : Some derivatives have shown promising anticancer activity in vitro. For example, compounds structurally related to this compound have been evaluated using MTT assays, revealing moderate activity against cancer cell lines .
- Interaction with Biological Targets : Preliminary findings suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. This interaction could modulate their activity, leading to potential therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
- Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated that certain derivatives can bind effectively to target proteins involved in disease mechanisms. For instance, docking studies have indicated that these compounds may inhibit specific enzymes critical for cancer cell proliferation .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of similar compounds based on their structural features. These models help identify key substituents that enhance antimicrobial and anticancer activities .
Comparative Analysis
The following table summarizes various compounds with structural similarities to this compound and their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-[2-(4-chlorophenyl)-5-pyrrolidinone] | Contains a chlorophenyl group and pyrrolidine | Focus on neuroprotective effects |
1H-Indole derivatives | Indole core with different functional groups | Broad spectrum of biological activities |
N-[2-{[1-(4-fluorophenyl)-5-pyrrolidinone]}ethyl]-1H-indole | Similar structure but with fluorine instead of chlorine | Enhanced selectivity towards certain biological targets |
Properties
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUJHKXFKTWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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